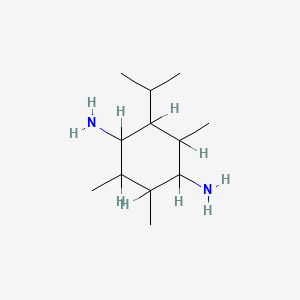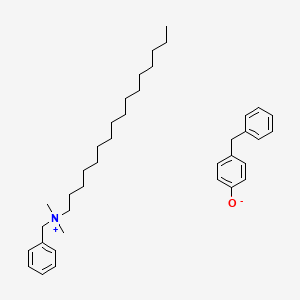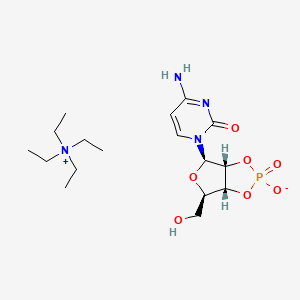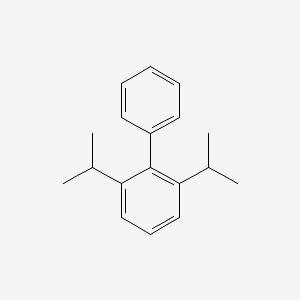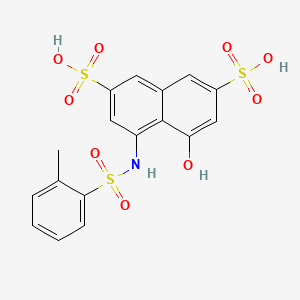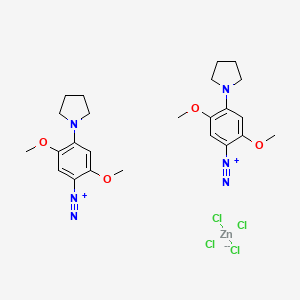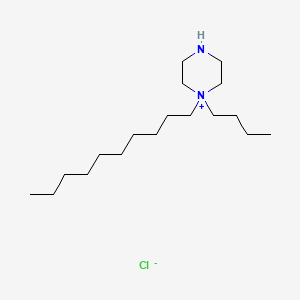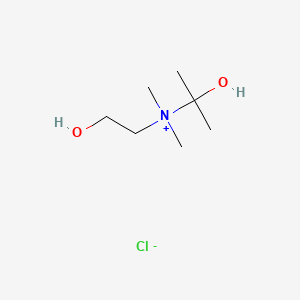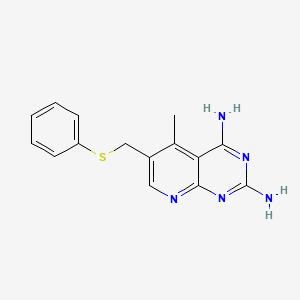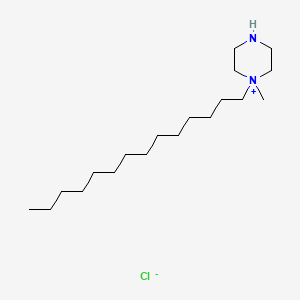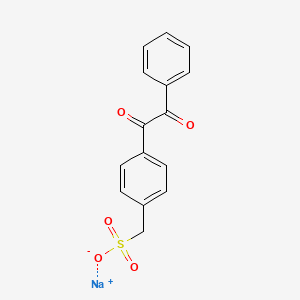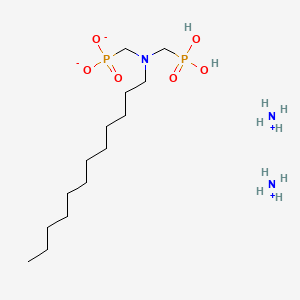
Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H36N2O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in medical applications such as the treatment of osteoporosis and other bone-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The reaction conditions often include a temperature range of 50-70°C and a pH of around 7-8 to facilitate the formation of the bisphosphonate ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bisphosphonate groups into phosphine oxides.
Substitution: The compound can undergo substitution reactions where the dodecyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various alkyl or aryl bisphosphonates.
Scientific Research Applications
Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other bisphosphonate derivatives.
Biology: Studied for its potential effects on bone metabolism and resorption.
Medicine: Investigated for its use in treating osteoporosis and other bone-related diseases.
Mechanism of Action
The mechanism of action of diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength. The molecular targets include hydroxyapatite binding sites and enzymes involved in bone resorption pathways .
Comparison with Similar Compounds
Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is unique due to its specific structure and long dodecyl chain, which imparts distinct properties compared to other bisphosphonates. Similar compounds include:
Alendronate: A nitrogen-containing bisphosphonate used in osteoporosis treatment.
Ibandronate: Another nitrogen-containing bisphosphonate with high potency.
Zoledronic acid: Known for its strong affinity for bone mineral and long duration of action.
These compounds share the common feature of inhibiting bone resorption but differ in their specific structures, potencies, and clinical applications.
Properties
CAS No. |
94107-75-2 |
|---|---|
Molecular Formula |
C14H39N3O6P2 |
Molecular Weight |
407.42 g/mol |
IUPAC Name |
diazanium;[dodecyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C14H33NO6P2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);2*1H3 |
InChI Key |
ZWZHNXFQAFBKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


